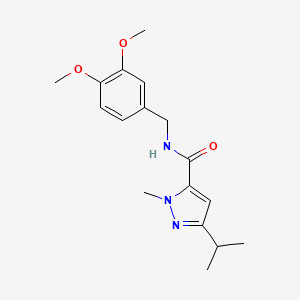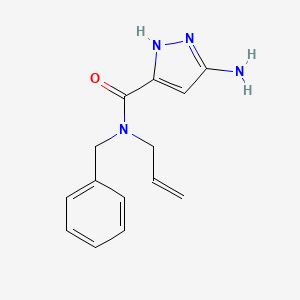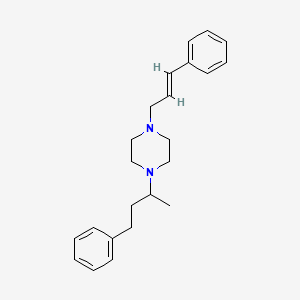![molecular formula C12H7Cl2N3O4 B5467236 6-[(E)-2-(3,4-dichlorophenyl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione](/img/structure/B5467236.png)
6-[(E)-2-(3,4-dichlorophenyl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(E)-2-(3,4-dichlorophenyl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a nitro group at the 5-position and a dichlorophenyl group at the 2-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(E)-2-(3,4-dichlorophenyl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione typically involves a multi-step process. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the nitro and dichlorophenyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
6-[(E)-2-(3,4-dichlorophenyl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Further oxidized nitro derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
6-[(E)-2-(3,4-dichlorophenyl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-[(E)-2-(3,4-dichlorophenyl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The nitro group and the dichlorophenyl group play crucial roles in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
6-(2,4-Dichlorophenyl)-5-nitropyrimidine-2,4(1H,3H)-dione: Similar structure but lacks the ethenyl group.
5-Nitro-2,4-dichloropyrimidine: Similar core structure but different substituents.
6-(3,4-Dichlorophenyl)-5-nitro-2,4(1H,3H)-dione: Similar substituents but different positions.
Uniqueness
6-[(E)-2-(3,4-dichlorophenyl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione is unique due to the presence of the ethenyl group, which can influence its reactivity and binding properties. This structural feature may enhance its potential as a therapeutic agent or a precursor for more complex molecules.
Properties
IUPAC Name |
6-[(E)-2-(3,4-dichlorophenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3O4/c13-7-3-1-6(5-8(7)14)2-4-9-10(17(20)21)11(18)16-12(19)15-9/h1-5H,(H2,15,16,18,19)/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBFCQQVNOWSIV-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-(4-prop-2-enoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B5467153.png)

![{4-[(2-METHOXY-1-NAPHTHYL)METHYL]PIPERAZINO}(PHENYL)METHANONE](/img/structure/B5467165.png)
![7-[(2,3-dichlorophenyl)sulfonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5467176.png)
![2-(6-methoxy-2-naphthyl)-4-[(3-methoxypyridin-2-yl)carbonyl]morpholine](/img/structure/B5467181.png)

![N-(2-chlorophenyl)-4-[(4-methylphenyl)methyl]piperazine-1-carboxamide](/img/structure/B5467205.png)
amino]pyridin-3-yl}carbonyl)piperidin-3-yl]-3-methylbutan-1-one](/img/structure/B5467209.png)
![1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-methylpiperazine hydrochloride](/img/structure/B5467214.png)
![3-[(dimethylamino)methyl]-1-[(4-methyl-1H-imidazol-5-yl)carbonyl]-3-piperidinol](/img/structure/B5467225.png)

![(4aS*,8aR*)-6-[5-(methoxymethyl)-2-furoyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5467256.png)

![2-(4-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5467278.png)
